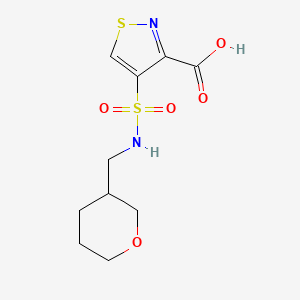
5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Alkylation and Acylation: Introduction of the ethyl and phenyl groups can be done through alkylation and acylation reactions using appropriate alkyl halides and acyl chlorides.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition or receptor modulation. It is often studied for its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for developing new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridazin-3-one: A simpler analog with similar core structure but fewer substituents.
6-Phenylpyridazin-3-one: Another analog differing in the position of the phenyl group.
Uniqueness
5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one is unique due to its specific substituents and their positions, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
5-ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-4-17-15-21(27)25(24-22(17)18-11-7-5-8-12-18)16-20(26)23(2,3)19-13-9-6-10-14-19/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOQZCOKPPKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(N=C1C2=CC=CC=C2)CC(=O)C(C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978545.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]azetidine-1-carboxamide](/img/structure/B6978551.png)
![1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6978554.png)
![2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B6978556.png)
![3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid](/img/structure/B6978561.png)

![Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978574.png)
![N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978581.png)
![N-[4-(2-methylpropanoyl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978587.png)
![N-(3-ethoxy-2,6-difluorophenyl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978597.png)

![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6978614.png)
![1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B6978619.png)

